![molecular formula C21H19N3O2S B2477674 N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946211-39-8](/img/structure/B2477674.png)
N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, also known as BZTP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BZTP is a thiazolopyrimidine derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
Synthetic Applications
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
- The compound has been synthesized as part of a study on the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products. This synthesis involves doubly electrophilic building blocks, such as 2-chloro-N-phenylacetamide, leading to the target compound through a route that includes the elimination of by-products like aniline. This process is supported by analytical and spectral studies, confirming the structure of reaction products (Janardhan et al., 2014).
Pharmacological Applications
Anticancer and Anti-inflammatory Activities
- Compounds with the thiazolo[3,2-a]pyrimidinone scaffold have been evaluated for anticancer and anti-inflammatory activities. For instance, derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin 4-yl)piperazin-1-yl]acetamide were synthesized and showed significant in-vitro anti-inflammatory activity. This suggests the potential of these derivatives for further development towards anticancer and anti-inflammatory profiles (Ghule et al., 2013).
Antimicrobial Activity
- Novel thienopyrimidine linked rhodanine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds demonstrated significant antibacterial potency against strains like E. coli and B. subtilis, with minimum inhibitory concentrations indicating their potential as antibacterial agents (Kerru et al., 2019).
Mechanism of Action
Target of Action
Compounds with a similar thiazolo[3,2-a]pyrimidine structure have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with targets involved in these biological processes.
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Given the reported antitumor, antibacterial, and anti-inflammatory activities of similar compounds , it can be inferred that the compound may influence pathways related to these biological processes.
Result of Action
The reported antitumor, antibacterial, and anti-inflammatory activities of similar compounds suggest that the compound may induce changes at the molecular and cellular levels that contribute to these effects .
properties
IUPAC Name |
N-benzhydryl-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-18(13-17-14-27-21-22-12-11-19(26)24(17)21)23-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17,20H,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJWHEORJPEEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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